

Spectroscopic Profile of 3-Cyanoindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Cyanoindole** (also known as 3-Indolecarbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended to serve as a core reference for the identification, characterization, and quality control of this molecule. The guide presents detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **3-Cyanoindole**.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.45	br s	N-H
7.82	m	H-4
7.74	S	H-2
7.43	m	H-7
7.33	m	H-5, H-6

Table 2: 13C NMR Spectroscopic Data (22.5 MHz, CDCl3)

Chemical Shift (δ) ppm	Assignment
136.2	C-7a
130.3	C-2
127.3	C-3a
124.4	C-5
122.0	C-6
120.0	C-4
116.8	CN
112.0	C-7
88.0	C-3

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

3245 N-H stretch 2222 C=N stretch 1466 Aromatic C=C stretch 1424 Aromatic C=C stretch 1342 C-H bend 1242 C-N stretch 752 C-H out-of-plane bend	Wavenumber (cm ⁻¹)	Assignment
1466 Aromatic C=C stretch 1424 Aromatic C=C stretch 1342 C-H bend 1242 C-N stretch	3245	N-H stretch
1424 Aromatic C=C stretch 1342 C-H bend 1242 C-N stretch	2222	C≡N stretch
1342 C-H bend 1242 C-N stretch	1466	Aromatic C=C stretch
1242 C-N stretch	1424	Aromatic C=C stretch
	1342	C-H bend
752 C-H out-of-plane bend	1242	C-N stretch
	752	C-H out-of-plane bend

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
142	100	[M] ⁺ (Molecular Ion)
115	55	[M - HCN]+
88	20	[M - HCN - HCN]+
63	15	Further fragmentation

Experimental Protocols

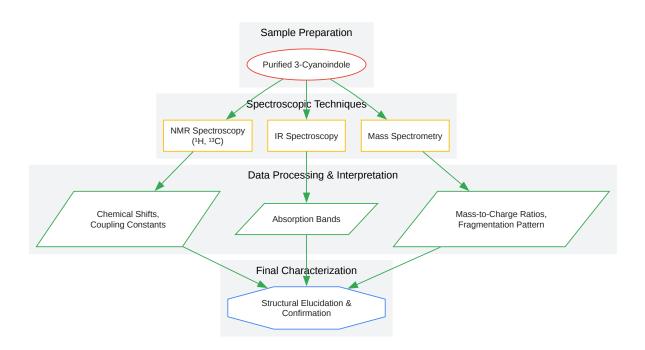
Detailed experimental protocols are essential for the reproducibility and comparison of spectroscopic data. The following sections describe generalized methodologies for the acquisition of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of purified **3-Cyanoindole** is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 90 MHz instrument. For ¹H NMR, data acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **3-Cyanoindole**, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet. The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.



Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the **3-Cyanoindole** sample is introduced into the instrument, often via a direct insertion probe, and vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **3-Cyanoindole**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyanoindole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215734#spectroscopic-data-of-3-cyanoindole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com